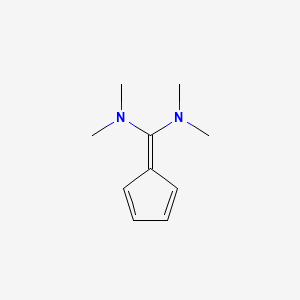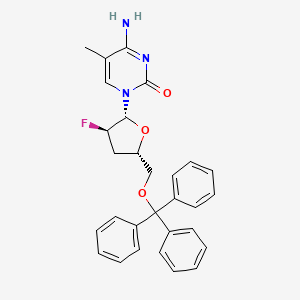
5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Aminopurin-9-YL)-2-methyltetrahydrofuran-3-OL: 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , is a nucleoside compound. Nucleosides consist of a nitrogenous base (in this case, adenine) linked to a sugar (ribose or deoxyribose). This specific compound contains a purine base (adenine) and a sugar moiety. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: Approximately 235.24 g/mol
IUPAC Name: (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the enzymatic glycosylation of adenine with ribose. The specific enzymes involved include adenosine kinase and ribokinase.
Reaction Conditions::Enzymatic Glycosylation: Adenine reacts with ribose in the presence of adenosine kinase and ribokinase.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.
化学反应分析
Reactions::
Glycosidic Bond Formation: The key reaction involves the formation of a glycosidic bond between the adenine base and the ribose sugar.
Hydrolysis: Under acidic conditions, the glycosidic bond can be hydrolyzed to release the nucleoside.
Enzymes: Adenosine kinase, ribokinase
Acidic Hydrolysis: Sulfuric acid or hydrochloric acid
Major Products:: The major product is the nucleoside itself, 5-(6-aminopurin-9-yl)-2-methyltetrahydrofuran-3-OL.
科学研究应用
This compound finds applications in various fields:
Chemistry: Used as a building block for nucleic acid synthesis.
Biology: Essential for DNA and RNA formation.
Medicine: Investigated for antiviral properties.
Industry: Limited industrial applications due to its lab-scale synthesis.
作用机制
The compound’s mechanism of action lies in its incorporation into nucleic acids. It participates in base pairing during DNA and RNA synthesis, affecting genetic information transfer.
相似化合物的比较
While this compound is unique due to its specific sugar and base combination, similar nucleosides include adenosine, guanosine, cytidine, and uridine.
属性
分子式 |
C10H13N5O2 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
(2R,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6?,7-/m1/s1 |
InChI 键 |
FFHPXOJTVQDVMO-YFBHCESUSA-N |
手性 SMILES |
C[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
规范 SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)






